2,3,5,6-Tetrafluorobenzaldehyde

Description

Significance of Fluorinated Organic Compounds in Contemporary Research

The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a valuable tool for medicinal chemists and material scientists. tandfonline.comnih.gov The introduction of fluorine can enhance molecular properties, leading to improved efficacy and performance of the final products. tandfonline.comacs.org

Role of Fluorine Atom Substitution in Enhancing Molecular Properties

The substitution of hydrogen with fluorine can lead to profound changes in a molecule's characteristics. tandfonline.com These changes are a direct consequence of fluorine's distinct atomic and bonding properties.

The effect of fluorination on lipophilicity, a key parameter in drug design, is complex and context-dependent. nih.govnih.govacs.org While fluorine is highly electronegative, the C-F bond is polarized, and fluorination can increase the hydrophobic surface of a molecule. nih.govquora.com In many cases, the introduction of fluorine or fluorine-containing groups increases a compound's lipophilicity, which can aid in its ability to cross cell membranes and penetrate hydrophobic protein pockets. mdpi.comnih.gov However, the increased polarity of the molecule due to the C-F bond can sometimes have the opposite effect. nih.gov

One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability. tandfonline.comresearchgate.netresearchgate.net The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes like cytochrome P-450. researchgate.netacs.org This increased stability can lead to a longer half-life of the drug in the body, potentially reducing the required dosage and frequency of administration. researchgate.net Improved metabolic stability, in turn, often contributes to enhanced bioavailability. tandfonline.comnih.gov

Prevalence of Fluorinated Compounds in Pharmaceutical and Agrochemical Industries

Given the beneficial effects of fluorination, it is no surprise that fluorine-containing compounds are highly prevalent in the pharmaceutical and agrochemical industries. tandfonline.commdpi.comresearchgate.net A significant percentage of commercial drugs and newly approved therapeutic agents contain at least one fluorine atom. nih.govresearchgate.net In the agrochemical sector, fluorinated compounds are integral to the development of modern pesticides, herbicides, and fungicides, often exhibiting enhanced efficacy and metabolic stability. researchgate.netnih.govresearchgate.netbohrium.com

Structural Context of 2,3,5,6-Tetrafluorobenzaldehyde

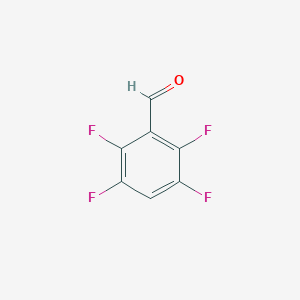

This compound is an aromatic aldehyde where four hydrogen atoms on the benzene (B151609) ring have been substituted with fluorine atoms. Its chemical formula is C₇H₂F₄O. sigmaaldrich.com This compound serves as a key intermediate in the synthesis of various more complex fluorinated molecules. alkalisci.com For example, it can be used to prepare other fluorinated benzaldehydes, such as 2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde, or can react with other molecules to build larger, functionalized structures. alkalisci.comfrontierspecialtychemicals.com The presence of the four fluorine atoms significantly influences the reactivity of the aldehyde group and the aromatic ring.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 19842-76-3 | sigmaaldrich.com |

| Molecular Formula | C₇H₂F₄O | sigmaaldrich.com |

| Molecular Weight | 178.08 g/mol | sigmaaldrich.com |

| Boiling Point | 178 °C | sigmaaldrich.comalkalisci.com |

| Density | 1.525 g/mL at 25 °C | sigmaaldrich.comalkalisci.com |

| Refractive Index | n20/D 1.469 | sigmaaldrich.comalkalisci.com |

Benzaldehyde (B42025) Core with Tetrafluoro Substitution Pattern

The foundational structure of this compound consists of a benzaldehyde core, which is a benzene ring substituted with a formyl (–CHO) group. In this specific isomer, four hydrogen atoms on the benzene ring at positions 2, 3, 5, and 6 are replaced by fluorine atoms. sigmaaldrich.comuni.lu This tetrafluoro substitution pattern significantly influences the molecule's electronic properties and reactivity. The fluorine atoms are strong electron-withdrawing groups, which polarizes the aromatic ring and affects the chemical behavior of the aldehyde functional group. chemimpex.com

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₂F₄O chemimpex.com |

| Molecular Weight | 178.08 g/mol sigmaaldrich.com |

| CAS Number | 19842-76-3 chemimpex.com |

| Appearance | Colorless to light orange/yellow clear liquid chemimpex.com |

| Density | 1.525 g/mL at 25 °C sigmaaldrich.com |

| Boiling Point | 178 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.469 sigmaaldrich.com |

| IUPAC Name | This compound fishersci.ca |

This table is interactive. Users can sort columns by clicking on the headers.

Comparison with Non-Fluorinated and Partially Fluorinated Analogs in Terms of Reactivity and Stability

The electron-withdrawing nature of the fluorine atoms makes the aldehydic carbon more electrophilic, thus more susceptible to nucleophilic attack. This increased reactivity is a key feature utilized in organic synthesis. Furthermore, the carbon-fluorine bond is exceptionally strong, contributing to the thermal and chemical stability of the molecule. chemimpex.com This enhanced stability is beneficial for creating robust materials such as fluorinated polymers and coatings that offer superior chemical resistance. chemimpex.com

A comparison with related benzaldehydes illustrates the impact of fluorination:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Benzaldehyde | C₇H₆O | 106.12 | 178.1 | 1.044 |

| 3,5-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 chemicalbook.com | ~173 | ~1.35 |

| 2,3,4,5-Tetrafluorobenzaldehyde | C₇H₂F₄O | 178.09 chemimpex.com | 82 °C/62 mmHg chemimpex.com | 1.51 chemimpex.com |

| This compound | C₇H₂F₄O | 178.08 sigmaaldrich.com | 178 sigmaaldrich.com | 1.525 sigmaaldrich.com |

| Pentafluorobenzaldehyde (B1199891) | C₇HF₅O | 196.08 | 164-166 | 1.588 |

This table is interactive. Users can sort columns by clicking on the headers.

Overview of Research Directions for this compound

The unique properties of this compound have positioned it as a valuable compound in several areas of research and development. Its applications span from the synthesis of bioactive molecules to the creation of high-performance materials.

Key research directions include:

Pharmaceutical and Agrochemical Synthesis: The compound serves as a crucial intermediate in the synthesis of novel fluorinated organic molecules. chemimpex.com In medicinal chemistry, incorporating fluorine can improve the metabolic stability and bioavailability of drug candidates. chemimpex.com An example includes the synthesis of 2,3,5,6-Tetrafluorobenzyl alcohol, an important intermediate for the insecticide transfluthrin. researchgate.net

Materials Science: It is employed in the production of advanced materials like fluorinated polymers, resins, and coatings. chemimpex.comchemimpex.com These materials often exhibit enhanced thermal stability and chemical resistance, making them suitable for specialized applications. chemimpex.com Research has been conducted on its use in preparing poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV), a polymer with notable photoluminescence properties. researchgate.net

Organic Synthesis and Catalysis: Researchers utilize this compound as a versatile substrate in various organic reactions. It has been used in the preparation of N-heterocyclic carbene derivatives such as 1,3-bis(2,4,6-trimethylphenyl)-2-(2,3,5,6-tetrafluorophenyl)imidazolidine. alkalisci.com It has also been evaluated as a substrate for the enzyme Prunus mume hydroxynitrile lyase (PmHNL). alkalisci.com

Advanced Molecular Architectures: The compound is a building block for complex molecular structures. For instance, its reaction with dipyrromethane has been reported, and it has been used in the synthesis of expanded porphyrin-like structures based on twinned triphenylenes. frontierspecialtychemicals.comalkalisci.com

Analytical Chemistry: It is used in the development of analytical methods for detecting and quantifying other fluorinated compounds, which is relevant in environmental and materials science analysis. chemimpex.com

Structure

3D Structure

Propriétés

IUPAC Name |

2,3,5,6-tetrafluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRYOMXPMOLQSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345039 | |

| Record name | 2,3,5,6-Tetrafluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19842-76-3 | |

| Record name | 2,3,5,6-Tetrafluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3,5,6 Tetrafluorobenzaldehyde and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide efficient pathways to 2,3,5,6-tetrafluorobenzaldehyde and its analogs. These methods often involve the strategic manipulation of highly fluorinated starting materials.

From Pentafluorobenzaldehyde (B1199891)

Pentafluorobenzaldehyde serves as a versatile starting material for the synthesis of various tetrafluorobenzaldehyde derivatives through nucleophilic aromatic substitution. libretexts.org The electron-withdrawing nature of the fluorine atoms and the aldehyde group facilitates the replacement of a fluorine atom, typically at the para position, by a nucleophile. libretexts.org

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for introducing a variety of substituents onto the pentafluorobenzaldehyde ring. libretexts.org This reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of a fluoride (B91410) ion restores the aromaticity of the ring.

A notable example of nucleophilic aromatic substitution is the synthesis of 4-Azido-2,3,5,6-tetrafluorobenzaldehyde. This reaction is achieved by treating pentafluorobenzaldehyde with sodium azide (B81097). The process typically involves refluxing pentafluorobenzaldehyde with sodium azide in a solvent mixture, such as acetone (B3395972) and water. rsc.org The azide ion (N₃⁻) acts as the nucleophile, displacing the fluorine atom at the 4-position of the benzaldehyde (B42025) ring. This specific isomer is formed due to the activating effect of the aldehyde group and the surrounding fluorine atoms. The resulting 4-Azido-2,3,5,6-tetrafluorobenzaldehyde is a valuable intermediate, particularly in click chemistry.

Table 1: Synthesis of 4-Azido-2,3,5,6-tetrafluorobenzaldehyde

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Pentafluorobenzaldehyde | Sodium Azide | Acetone/Water | Reflux | 4-Azido-2,3,5,6-tetrafluorobenzaldehyde | Not specified | |

| Methyl pentafluorobenzoate | Sodium Azide | Acetone/Water (3:1 v/v) | Reflux at 85 °C for 8 hours | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | 80% | rsc.org |

The introduction of aryloxy groups onto the perfluorinated ring can be achieved through the reaction of pentafluorobenzaldehyde with phenols. This reaction is an application of nucleophilic aromatic substitution where the phenoxide ion, generated in situ from the phenol (B47542), acts as the nucleophile. The presence of a base is required to deprotonate the phenol. While specific examples detailing the use of inorganic fluorides as catalysts or bases for the reaction with pentafluorobenzaldehyde are not prevalent in the provided search results, the general principle of reacting polyfluoroaromatic compounds with phenols (or their corresponding phenoxides) is a well-established method for forming aryl ethers. nih.govosti.gov The reaction of hexafluorobenzene (B1203771) with hydroxides to form phenols suggests that similar reactions with phenoxides are feasible. nih.gov

Nucleophilic Aromatic Substitution Reactions

From 1,2,4,5-Tetrafluorobenzene (B1209435)

1,2,4,5-Tetrafluorobenzene is another key precursor for the synthesis of this compound and its derivatives. researchgate.net This symmetric tetrafluorinated benzene (B151609) can be chemically modified through various reactions to introduce the desired aldehyde functionality.

The conversion of 1,2,4,5-tetrafluorobenzene to this compound typically involves a multi-step synthetic sequence. One reported method involves the conversion of 1,2,4,5-tetrafluorobenzene into 2,3,5,6-tetrafluorobenzyl alcohol, which is an important intermediate. researchgate.net This synthesis includes steps such as fluorination, hydrolysis, decarboxylation, esterification, and reduction. researchgate.net Another approach involves the initial conversion of 1,2,4,5-tetrafluorobenzene to a protected aldehyde, such as an acetal (B89532). researchgate.net This protected intermediate can then undergo further reactions to introduce other substituents before the final deprotection to yield the desired tetrafluorobenzaldehyde derivative. For instance, 1,2,4,5-tetrafluorobenzene has been converted to 1,2,4,5-tetrafluoro-3-(1,3-dioxol-2-yl)benzene, which was then used to synthesize semiprotected 2,3,5,6-tetrafluoroterephthaldehydes. researchgate.net

Multi-step Synthetic Sequences

From 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol (B1350987) via Oxidation Processes

The selective oxidation of one of the hydroxymethyl groups of 2,3,5,6-tetrafluoro-1,4-benzenedimethanol presents a direct route to this compound. chemicalbook.comtcichemicals.combldpharm.com This diol is a versatile intermediate in the synthesis of various fluorinated compounds. researchgate.net The oxidation can be achieved using a range of mild oxidizing agents to prevent over-oxidation to the carboxylic acid or oxidation of both alcohol groups.

Common reagents for this selective oxidation include pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane. Other modern methods, such as Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) or Dess-Martin periodinane oxidation, offer high selectivity for the formation of aldehydes from primary alcohols under mild conditions.

| Oxidation Method | Reagents | Key Features |

| PCC Oxidation | Pyridinium chlorochromate (PCC) | Mild, selective for aldehydes, requires anhydrous conditions. |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | High yields, avoids heavy metals, requires low temperatures. |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Neutral pH, room temperature, short reaction times. |

From 1,2,4,5-Tetrafluorobenzene via Acetal Protection and Subsequent Transformations

A powerful strategy for synthesizing substituted benzaldehydes involves the directed ortho-metalation (DoM) of a protected aromatic precursor, followed by formylation. Starting from 1,2,4,5-tetrafluorobenzene, one can introduce a formyl group which is then immediately protected as an acetal. google.comresearchgate.net

This process typically involves the lithiation of 1,2,4,5-tetrafluorobenzene using a strong base like n-butyllithium at low temperatures, followed by quenching the resulting aryllithium species with a formylating agent such as N,N-dimethylformamide (DMF). The resulting aldehyde is often protected in situ or in a subsequent step as a diethyl or cyclic acetal to prevent side reactions. To introduce a second aldehyde group, as in the synthesis of 2,3,5,6-tetrafluoroterephthaldehyde, this process can be repeated. researchgate.net For the synthesis of the mono-aldehyde, the reaction sequence is stopped after the first formylation and deprotection. The deprotection of the acetal is typically achieved under acidic conditions to liberate the final this compound. researchgate.net

Advanced Fluorination Strategies Applicable to Benzaldehyde Scaffolds

Modern synthetic organic chemistry has seen the development of advanced methods for the direct introduction of fluorine atoms onto aromatic rings, including benzaldehyde scaffolds. nih.gov These late-stage fluorination techniques are valuable for creating novel fluorinated molecules without requiring a multi-step synthesis from a pre-fluorinated starting material.

A notable strategy is the palladium-catalyzed ortho-C–H fluorination of benzaldehydes. beilstein-journals.org This method utilizes a transient directing group, such as an orthanilic acid, which reversibly binds to the aldehyde to form an imine. This intermediate then directs a palladium catalyst to activate a nearby C-H bond, allowing for regioselective fluorination with an electrophilic fluorine source like 1-fluoro-2,4,6-trimethylpyridinium (B8561614) salts. beilstein-journals.orgacs.org This approach offers high functional group tolerance and allows for the direct synthesis of ortho-fluorinated benzaldehydes from their non-fluorinated counterparts. dovepress.com

Transition-Metal-Catalyzed Fluorination

Transition-metal-catalyzed reactions have become a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-fluorine bonds under increasingly mild conditions.

Palladium-Catalyzed C-H Fluorination

Palladium-catalyzed C-H fluorination has emerged as a potent strategy for the direct introduction of fluorine into aromatic rings, obviating the need for pre-functionalized starting materials. nih.govspringernature.com This approach can be directed or undirected.

In directed approaches, a coordinating group on the substrate guides the palladium catalyst to a specific C-H bond. For the synthesis of derivatives of this compound, a transient directing group strategy is particularly relevant. For instance, orthanilic acids have been employed as transient directing groups for the direct, palladium-catalyzed ortho-C-H fluorination of benzaldehydes. researchgate.net This method utilizes electrophilic fluorinating reagents like 1-fluoro-2,4,6-trimethylpyridinium salts. While a direct synthesis of this compound via sequential C-H fluorination of a less fluorinated benzaldehyde has not been explicitly detailed, this methodology suggests a potential pathway. Starting from a difluoro- or trifluorobenzaldehyde, selective ortho-fluorination could be achieved.

Undirected palladium-catalyzed aromatic C-H fluorination has also been developed, using mild electrophilic fluorinating reagents. nih.gov This method is significant as it does not form a traditional organometallic intermediate. Instead, a reactive palladium-fluoride electrophile is generated in situ, which can then fluorinate arenes that are typically unreactive towards milder fluorinating agents. nih.govspringernature.com The broad substrate scope and functional group tolerance of these reactions could potentially be applied to complex, highly fluorinated systems.

A related palladium-catalyzed method involves the C-F alumination of fluorobenzenes, which transforms a C-F bond into a C-Al bond, providing a route to reactive organoaluminum complexes from fluorocarbons. This highlights the versatility of palladium catalysis in manipulating fluorinated aromatic rings.

| Catalyst System | Substrate Type | Directing Group Strategy | Key Features |

| Pd(OAc)₂ / Orthanilic Acid | Benzaldehydes | Transient Directing Group | Enables ortho-C-H fluorination. |

| Doubly Cationic Pd(II) Complex | Arenes | Undirected | Generates a reactive Pd(IV)-F electrophile. springernature.com |

| [Pd(PCy₃)₂] / Aluminium(I) Reagent | Fluorobenzenes | Not applicable (C-F activation) | Selective C-F bond activation and alumination. |

Enantioselective Electrophilic C(sp³)-H Fluorination with Chiral Transient Directing Groups

While direct fluorination of the aromatic ring of this compound involves C(sp²)-H bonds, the synthesis of its derivatives can involve the enantioselective fluorination of C(sp³)-H bonds on a side chain. This is crucial for creating chiral, fluorinated molecules with potential applications in pharmaceuticals.

Palladium catalysis, in conjunction with chiral transient directing groups, has been successfully employed for the enantioselective fluorination of benzylic C(sp³)-H bonds. nih.gov For example, a chiral α-amino amide can be used as a transient directing group to achieve stereoselective fluorination at the benzylic position ortho to an aldehyde substituent. nih.gov This methodology could be applied to a precursor of a this compound derivative to install a chiral, fluorinated center.

The development of such methods is significant because the introduction of a fluorine atom can have profound effects on the conformational preferences and biological activity of molecules. The ability to control the stereochemistry of this fluorination is therefore highly valuable.

More broadly, the field of enantioselective C(sp³)-H fluorination is rapidly advancing, with various transition metals and catalytic systems being explored. researchgate.netrsc.orgnih.gov These include methods based on iron, vanadium, and other metals, as well as biocatalytic approaches using engineered enzymes.

Visible-Light Photoredox Catalysis for Fluorinated Aromatic Compounds

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling reactions to proceed under exceptionally mild conditions. mdpi.comresearchgate.net This strategy is well-suited for the synthesis of fluorinated aromatic compounds, including polyfluorinated benzaldehydes and their derivatives. mdpi.comresearchgate.netrsc.org

These reactions typically involve a photocatalyst that, upon absorption of visible light, initiates a single-electron transfer (SET) process. This can generate radical intermediates that participate in fluorination reactions. A variety of fluorinating agents can be used, and the reactions often exhibit high functional group tolerance, which is a significant advantage when working with multifunctional molecules like benzaldehydes. mdpi.comresearchgate.net

For instance, the direct C-H fluorination of arenes can be achieved using photoredox catalysis, and the aldehyde functional group is often well-tolerated. mdpi.com A catalyst-free photochemical approach for the fluorination of the C-H bond in the aldehyde group of benzaldehydes has been reported, leading to the formation of benzoyl fluorides. chemrxiv.org These acyl fluorides are valuable synthetic intermediates that can be readily converted to the corresponding aldehydes. This method, which uses Selectfluor-based reagents and UV-A irradiation, could be a viable route to 2,3,5,6-tetrafluorobenzoyl fluoride, a direct precursor to the target aldehyde. chemrxiv.org

The generation of acyl radicals from benzaldehydes under photoredox conditions is a known process and has been used in other transformations, such as the synthesis of α,β-epoxy ketones. organic-chemistry.org This reactivity highlights the potential for developing a direct photoredox formylation of a tetrafluorinated aromatic ring or a fluorination of a pre-existing aldehyde.

| Photocatalyst | Fluorinating Agent | Substrate | Product Type |

| Ru(bpy)₃Cl₂ or Ir(ppy)₃ | CF₃SO₂Cl | Arenes/Heteroarenes | Trifluoromethylated aromatics mdpi.comresearchgate.net |

| None (catalyst-free) | F-TEDA-BF₄ (Selectfluor) | Benzaldehydes | Benzoyl fluorides chemrxiv.org |

| Organic Dyes (e.g., Rose Bengal) | Fluoride source | Aryl Halides | Fluoroarenes |

Aryne Intermediate Methodologies for Fluorinated Organic Moieties

Arynes are highly reactive intermediates that can be trapped with a wide variety of nucleophiles and reaction partners, making them powerful tools for the synthesis of highly substituted aromatic compounds. nih.gov The generation of fluorinated arynes provides a route to polyfluorinated aromatic molecules.

The synthesis of fluorinated organic moieties via aryne intermediates has been successfully demonstrated. nih.gov For example, arynes generated from silyl (B83357) aryl triflates can react with bis(trifluoromethyl)disulfide (B1220189) to afford 1,2-bis(trifluoromethylthio)arenes. nih.gov This showcases the ability to introduce fluorine-containing groups using aryne chemistry.

While a direct synthesis of this compound using an aryne intermediate has not been explicitly reported, a plausible route could involve the generation of a difluorobenzyne or trifluorobenzyne, followed by trapping with a suitable nucleophile that could be later converted to an aldehyde. For example, the reaction of a tetrafluorobenzyne intermediate with a protected formaldehyde (B43269) equivalent could be envisioned. The challenge lies in the regioselective generation and trapping of the desired aryne.

Balz-Schiemann Reaction and Greener Approaches using Ionic Liquids

The Balz-Schiemann reaction is a classical and reliable method for the synthesis of aryl fluorides from aromatic amines via the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt. wikipedia.orgnih.gov This method is particularly useful for introducing fluorine into an aromatic ring, especially when direct fluorination is challenging.

The general process involves the diazotization of an aromatic amine with nitrous acid in the presence of fluoroboric acid (HBF₄) to form the diazonium tetrafluoroborate salt. This salt is then isolated and heated to induce decomposition, yielding the aryl fluoride, nitrogen gas, and boron trifluoride. wikipedia.org

A significant advancement in the Balz-Schiemann reaction has been the use of ionic liquids as solvents. researchgate.net This "greener" approach offers several advantages, including improved safety (avoiding the isolation of potentially explosive diazonium salts), simpler workup procedures, and often higher yields. The ionic liquid can act as both the solvent and the fluoride source.

A study on the decomposition of the diazonium salt of 2,3,4,5,6-pentafluoroaniline (B1217426) in an ionic liquid is particularly relevant. While the expected hexafluorobenzene was not the major product, 2,3,5,6-tetrafluorophenol (B1216870) was identified as one of the main products. researchgate.net This phenol is a close structural analog and a potential precursor to this compound, which could be obtained through subsequent oxidation or other functional group interconversions.

| Starting Material | Reagents | Conditions | Product | Yield (%) |

| 2-Trifluoromethylaniline | NaNO₂, HBF₄; then heat in ionic liquid | 100°C | 2-Fluorotrifluoromethylbenzene | 87.4 |

| 4-Nitroaniline | NaNO₂, HBF₄; then heat in ionic liquid | 91°C | 4-Fluoronitrobenzene | 86.7 |

| 2,3,5,6-Tetrafluoroaniline | NaNO₂, HBF₄; then heat in ionic liquid | - | 2,3,5,6-Tetrafluorophenol (among others) | Not reported |

Nucleophilic Routes from Nitroaromatics

Nucleophilic aromatic substitution (SₙAr) provides a powerful pathway for the synthesis of fluorinated aromatic compounds, particularly when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group. nih.govnih.govbeilstein-journals.orgresearchgate.net In this type of reaction, a nucleophilic fluoride source displaces a leaving group, often a nitro group or a halogen, on the aromatic ring.

The synthesis of highly fluorinated benzaldehydes can be envisioned starting from a suitably substituted nitroaromatic compound. For example, a tetrafluorinated benzene ring bearing a nitro group could potentially be converted to the corresponding aldehyde. This could involve the reduction of the nitro group to an amine, followed by diazotization and a Sandmeyer-type reaction to introduce the formyl group, or other functional group transformations.

A more direct approach would be the displacement of a nitro group by a fluoride ion. The fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene to yield 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene demonstrates the feasibility of this transformation on a highly substituted, electron-deficient ring. beilstein-journals.org A similar strategy could potentially be applied to a dinitro- or trinitro-fluorobenzene derivative to build up the required tetrafluoro substitution pattern, followed by conversion of a remaining nitro group to the aldehyde functionality.

The reactivity in SₙAr reactions is highly dependent on the substitution pattern of the aromatic ring. The presence of multiple fluorine atoms already on the ring enhances its electrophilicity, facilitating nucleophilic attack. nih.gov

Synthesis of Key Intermediates and Precursors to this compound

Bromination of 2,3,5,6-tetrafluoro-p-xylene (B1295241) to 1,4-Di-α-bromomethyl-2,3,5,6-tetrafluorobenzene

A significant intermediate in the synthesis of various fluorinated compounds is 1,4-Di-α-bromomethyl-2,3,5,6-tetrafluorobenzene. nih.govachemblock.com This compound is synthesized through the halogenation of 2,3,5,6-tetrafluoro-p-xylene. The process involves the bromination of 2,3,5,6-tetrafluoroxylene using bromine, often in the presence of a Lewis acid catalyst. vulcanchem.com

This intermediate serves as a precursor for poly(2,3,5,6-tetrafluoro-para-phenylene vinylene) (PTFPPV), a conjugated polymer with notable electronic properties. vulcanchem.com The polymerization process typically utilizes sodium hydride (NaH) to facilitate the elimination of hydrogen bromide (HBr), leading to the formation of vinylene linkages. vulcanchem.com

| Product | CAS Number | Molecular Formula | Molecular Weight |

| 1,4-Di-α-bromomethyl-2,3,5,6-tetrafluorobenzene | 776-40-9 | C8H4Br2F4 | 335.92 g/mol |

Synthesis of 2,3,5,6-Tetrafluoro-4-iodo-benzaldehyde

An efficient method for the synthesis of 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde has been developed. researchgate.net This compound is a valuable precursor in the synthesis of porphyrins. researchgate.net

The synthesis of 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde is achieved through the iodination of the lithio derivative of 2-(2,3,5,6-tetrafluoro-phenyl)- vulcanchem.comnih.govdioxolane at low temperatures. researchgate.net This method provides a ready route to the target aldehyde, which has been characterized by single-crystal X-ray analysis. researchgate.net The crystal structure reveals the formation of linear polymeric chains directed by non-covalent O⋯I bonding interactions. researchgate.net

| Starting Material | Product |

| 2-(2,3,5,6-tetrafluoro-phenyl)- vulcanchem.comnih.govdioxolane | 2,3,5,6-Tetrafluoro-4-iodo-benzaldehyde |

Stereoselective and Regioselective Synthesis Considerations for Fluorinated Aldehydes

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Consequently, the development of stereoselective and regioselective methods for the synthesis of fluorinated compounds, including aldehydes, is of great interest. nih.govresearchgate.net

Stereoselective Synthesis:

The creation of chiral fluorinated compounds often relies on asymmetric catalysis. nih.gov Organocatalysis has emerged as a powerful tool for the enantioselective α-fluorination of aldehydes. researchgate.net For instance, the use of chiral imidazolidinone catalysts in combination with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) allows for the direct enantioselective α-fluorination of a wide range of aldehydes. researchgate.net This provides access to valuable chiral α-fluoro aldehydes, which are important synthons in medicinal chemistry. researchgate.net

Transition metal catalysis also plays a crucial role. For example, Pd(II)-catalyzed fluorination of unactivated methylene (B1212753) C(sp³)–H bonds in α-amino acid derivatives enables the site- and diastereoselective synthesis of β-fluorinated α-amino acids. acs.org Mechanistic studies suggest that this transformation may proceed through the reductive elimination of C-F from a high-valent palladium intermediate. acs.org

Regioselective Synthesis:

Achieving regioselectivity in the fluorination of complex molecules is a significant challenge. Directing groups are often employed to control the position of fluorination. For example, gold(I) catalysis has been used for the regio- and stereoselective hydrofluorination of alkynes, where a carbonyl group can direct the fluorine to a specific carbon atom of the alkyne, leading to the formation of Z-vinyl fluorides. nih.gov

The regioselectivity of fluorination can also be influenced by the substrate itself. In the fluorination of α,β-unsaturated carbonyls via their silyl dienol ethers, the conformational flexibility of the substrate has been observed to affect the regioselectivity of the reaction. chemrxiv.org Furthermore, debenzylative cycloetherification (DBCE) induced by diethylaminosulfur trifluoride (DAST) has been shown to be a highly regioselective method for the synthesis of gem-difluorinated C-furanosides from unprotected aldoses. acs.org

| Catalyst/Reagent | Transformation | Selectivity |

| Chiral Imidazolidinone / NFSI | α-Fluorination of aldehydes | Enantioselective |

| Pd(II) catalyst | β-Fluorination of α-amino acids | Site- and Diastereoselective |

| Au(I) catalyst | Hydrofluorination of alkynes | Regio- and Stereoselective |

| Diethylaminosulfur trifluoride (DAST) | Debenzylative cycloetherification of aldoses | Regioselective |

Chemical Reactivity and Transformation Mechanisms

Aldehyde Group Reactivity

The aldehyde group (-CHO) is a primary site of chemical reactivity in 2,3,5,6-Tetrafluorobenzaldehyde, undergoing transformations typical of aromatic aldehydes, but with rates and outcomes influenced by the fluorine substituents on the aromatic ring.

Condensation reactions involving the aldehyde group are fundamental to the synthesis of more complex molecular architectures. These reactions involve the initial nucleophilic attack at the carbonyl carbon, followed by a dehydration step.

The acid-catalyzed condensation of aldehydes with dipyrromethanes is a cornerstone of porphyrin chemistry. For this compound, this reaction provides a pathway to meso-substituted porphyrins bearing perfluoroaryl groups. The reaction of this compound with dipyrromethane has been reported in the literature. scientificlabs.com

The general mechanism involves the acid-catalyzed condensation of a dipyrromethane and an aldehyde. chadsprep.com In a typical procedure, the reaction can be carried out by condensing a dipyrromethane with the aldehyde to form a porphyrinogen, which is subsequently oxidized to the stable, aromatic porphyrin. wikipedia.org A common oxidizing agent used for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). wikipedia.org The synthesis is noted to be compatible with a wide range of functional groups, including perfluoroarenes. wikipedia.org This method allows for the creation of various porphyrin structures, such as trans-A₂B₂ porphyrins, by reacting a dipyrromethane with an appropriate aldehyde. chadsprep.com The use of a large excess of pyrrole (B145914) during the initial synthesis of the dipyrromethane intermediate helps to prevent unwanted oligomerization. chadsprep.com

Table 1: General Conditions for Porphyrin Synthesis via Aldehyde-Dipyrromethane Condensation

| Parameter | Condition | Source |

| Reactants | Aldehyde (e.g., this compound), Dipyrromethane | chadsprep.com |

| Catalyst | Acid (e.g., Trifluoroacetic acid - TFA) | wikipedia.org |

| Oxidizing Agent | DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | wikipedia.org |

| Solvent | Acetonitrile (B52724) or Dichloromethane | wikipedia.orggoogle.com |

| Temperature | Room Temperature | wikipedia.org |

The Ugi four-component reaction (Ugi-4CR) is a powerful multicomponent reaction that generates complex molecules in a single step. wikipedia.org It classically involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org The reaction is typically exothermic and completes rapidly after the addition of the isocyanide component, often favoring polar, aprotic solvents like DMF. wikipedia.org

The reaction mechanism begins with the formation of an imine from the aldehyde and the amine. wikipedia.orgorganic-chemistry.org This imine then reacts with the isocyanide and the carboxylate anion in a series of steps, culminating in a Mumm rearrangement to yield the stable α-acylamino amide product. wikipedia.org

While the standard Ugi reaction utilizes a carboxylic acid, variations exist where the carboxylic acid is replaced by other nucleophilic components. nih.gov In the context of synthesizing α-Acylamino Amide-Xanthates, a xanthic acid (ROCS₂H) or its corresponding anion could potentially serve as the nucleophilic component, trapping the nitrilium intermediate. However, specific literature detailing the synthesis of α-Acylamino Amide-Xanthates using this compound via the Ugi-4CR was not identified in the performed search. The general utility of the Ugi reaction, however, suggests that this compound would be a viable aldehyde component for generating diverse molecular libraries. organic-chemistry.org

The aldehyde group of this compound can be readily reduced to a primary alcohol, forming 2,3,5,6-Tetrafluorobenzyl alcohol. This transformation is a key step in the synthesis of various important chemical intermediates. researchgate.net

Catalytic hydrogenation is a standard and widely used industrial method for the reduction of aldehydes to alcohols. tcichemicals.com This process involves the reaction of the aldehyde with hydrogen gas (H₂) in the presence of a metal catalyst. tcichemicals.com

Commonly used heterogeneous catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. tcichemicals.com The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under controlled temperature and pressure. The aldehyde is adsorbed onto the surface of the metal catalyst, where it reacts with adsorbed hydrogen atoms, leading to the formation of the corresponding primary alcohol, 2,3,5,6-Tetrafluorobenzyl alcohol. This method is valued for its efficiency and the clean nature of the reaction, with the catalyst being easily separated by filtration.

Table 2: Typical Catalysts for Aldehyde Hydrogenation

| Catalyst | Type | Source |

| Palladium/Charcoal (Pd/C) | Heterogeneous | tcichemicals.com |

| Wilkinson's Catalyst | Homogeneous | tcichemicals.com |

| Crabtree's Catalyst | Homogeneous | tcichemicals.com |

| Shvo Catalyst | Homogeneous | tcichemicals.com |

Metal hydride reagents are commonly employed for the reduction of aldehydes in a laboratory setting due to their mild conditions and high selectivity.

Sodium Borohydride (B1222165)/Iodine (NaBH₄/I₂): The combination of sodium borohydride and iodine is a versatile reducing system. While NaBH₄ alone is a mild reducing agent, the addition of iodine generates diborane (B8814927) (B₂H₆) in situ, which can reduce carboxylic acids and their derivatives. This system has been specifically used to reduce methyl 2,3,5,6-tetrafluorobenzoate to 2,3,5,6-Tetrafluorobenzyl alcohol in a 52.3% yield. researchgate.net The reaction involves the slow addition of an iodine solution to a mixture of the substrate and NaBH₄ in a solvent like THF. illinois.edu This reagent system is also capable of reducing α,β-unsaturated aldehydes and ketones selectively to the corresponding allylic alcohols. illinois.edu In some substrates, this reagent combination can also reduce aromatic rings. mdpi.comorganic-chemistry.org

Zinc Borohydride (Zn(BH₄)₂): Zinc borohydride is recognized as a mild and chemoselective reducing agent. rsc.org It is particularly useful for the reduction of aldehydes in the presence of ketones. rsc.org Prepared from zinc chloride and sodium borohydride, Zn(BH₄)₂ offers unique selectivity due to the coordination of the Zn²⁺ ion. researchgate.netrsc.org This reagent has been effectively used in the reductive amination of fluorinated benzaldehydes, where it reduces the intermediate iminium ion. researchgate.net The reduction of aldehydes to alcohols with zinc borohydride is typically efficient and proceeds under mild conditions, for instance, at room temperature in solvents like THF or CH₃CN. nih.gov

Oxidation Reactions

The aldehyde group in this compound is susceptible to oxidation, leading to the formation of either the corresponding formate (B1220265) ester via a Baeyer-Villiger-type mechanism or the carboxylic acid.

Enzymatic Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a classic organic reaction that converts ketones to esters and aldehydes to carboxylic acids or formate esters using peroxyacids or peroxides. wikipedia.orgorganic-chemistry.orgresearchgate.net In recent years, enzymatic versions of this reaction have gained prominence, utilizing Baeyer-Villiger monooxygenases (BVMOs) as biocatalysts. wikipedia.orgmasterorganicchemistry.com These enzymes offer high selectivity and operate under mild conditions, making them attractive for green chemistry applications. masterorganicchemistry.com

BVMOs, such as 4-hydroxyacetophenone monooxygenase (HAPMO), have been shown to oxidize a range of fluorinated benzaldehydes. masterorganicchemistry.com While many benzaldehydes are converted to their corresponding carboxylic acids, a study on the HAPMO-mediated oxidation of various monofluoro- and difluorobenzaldehydes revealed a preference for the formation of fluorophenyl formates. These formates are unstable and spontaneously hydrolyze to the corresponding fluorophenols. masterorganicchemistry.com For instance, the enzymatic conversion of several fluorobenzaldehydes yielded fluorophenols as the main product, with only minor amounts of the corresponding fluorobenzoic acids. masterorganicchemistry.com This preference for phenyl group migration over hydride migration in electron-poor benzaldehydes is contrary to what is typically observed in chemical Baeyer-Villiger oxidations, suggesting that specific interactions within the enzyme's active site play a crucial role in determining the reaction's outcome. masterorganicchemistry.com

While direct studies on the enzymatic Baeyer-Villiger oxidation of this compound are not extensively documented in the reviewed literature, the behavior of other polyfluorinated benzaldehydes suggests that it would likely be a substrate for certain BVMOs. A study on a BVMO from Dietzia sp. D5 demonstrated that this enzyme could oxidize various aldehydes, with a preference for those containing a phenyl group, to their corresponding carboxylic acids. wikipedia.org This indicates that the product distribution (formate vs. carboxylic acid) is highly dependent on the specific enzyme used.

Conversion to Carboxylic Acids

The oxidation of this compound to its corresponding carboxylic acid, 2,3,5,6-tetrafluorobenzoic acid, is a key transformation. This can be achieved through both chemical and enzymatic means.

As mentioned, certain BVMOs favor the direct conversion of aldehydes to carboxylic acids. wikipedia.org This provides a potential biocatalytic route to 2,3,5,6-tetrafluorobenzoic acid.

Chemically, this oxidation can be accomplished using a variety of oxidizing agents. A patented process for the purification of 2,3,5,6-tetrafluorobenzoic acid from a crude mixture containing pentafluorobenzoic acid describes a treatment with an oxidant. Examples of suitable oxidants mentioned include permanganate, hydrogen peroxide, and chromic acid, with sodium hypochlorite (B82951) solution being preferred. google.com This process is typically carried out at temperatures ranging from 0°C to 100°C. google.com The synthesis of 2,3,5,6-tetrafluorobenzoic acid has also been reported via a multi-step route starting from terephthaloyl chloride, which involves a hydrolysis and decarboxylation step to yield the final carboxylic acid. researchgate.net

| Starting Material | Reagents/Conditions | Product | Yield |

| Crude 2,3,5,6-tetrafluorobenzoic acid containing pentafluorobenzoic acid | 1. Alkali metal sulfide (B99878) 2. Oxidant (e.g., NaClO) | Purified 2,3,5,6-tetrafluorobenzoic acid | Not specified |

| Terephthaloyl chloride | Six-step sequence including hydrolysis and decarboxylation | 2,3,5,6-Tetrafluorobenzoic acid | 92.5% (for the hydrolysis/decarboxylation step) |

Fluorine Atom Influence on Aromatic Ring Reactivity

The four electron-withdrawing fluorine atoms have a dominant effect on the reactivity of the aromatic ring of this compound, making it highly susceptible to nucleophilic attack while deactivating it towards electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Ring

The presence of multiple fluorine atoms, coupled with the electron-withdrawing aldehyde group, renders the aromatic ring of this compound highly electron-deficient and thus, exceptionally activated towards nucleophilic aromatic substitution (SNAr). mdpi.comresearchgate.netcore.ac.uk In SNAr reactions, a nucleophile attacks the aromatic ring, displacing a leaving group, which in this case is a fluoride (B91410) ion. masterorganicchemistry.com Fluorine is an excellent leaving group in this context because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing nature of the fluorine atoms. masterorganicchemistry.com

The substitution pattern in polyfluoroarenes is often directed to the position para to an activating group. mdpi.com In the case of pentafluorobenzaldehyde (B1199891), nucleophilic substitution by phenols occurs selectively at the C-4 position, displacing the fluorine atom para to the aldehyde group to yield 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes. It is highly probable that this compound would undergo similar reactions, with nucleophiles attacking the carbon atom at position 4 (if it were substituted with a leaving group) or other available positions, depending on the reaction conditions and the nucleophile.

The reactivity of polyfluoroarenes in SNAr reactions is well-established, with a wide range of nucleophiles, including amines, alkoxides, and thiols, being successfully employed. mdpi.comresearchgate.net For instance, the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine (B6355638) is a classic example of SNAr. rsc.org While a specific example with this compound and a common nucleophile like piperidine was not found in the reviewed literature, the principles of SNAr on highly activated fluoroarenes strongly suggest that such a reaction would proceed readily. nih.govrsc.org

Impact on Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution (EAS) reactions on the this compound ring are expected to be extremely difficult. This is due to the cumulative deactivating effect of four strongly electron-withdrawing fluorine atoms and the deactivating, meta-directing aldehyde group. masterorganicchemistry.com These substituents reduce the electron density of the aromatic ring, making it much less nucleophilic and therefore less reactive towards electrophiles.

While halogens are generally considered ortho, para-directors in EAS due to the resonance donation of their lone pairs, their strong inductive effect is deactivating. In the case of this compound, the inductive deactivation from four fluorine atoms, in addition to the deactivating effect of the aldehyde group, creates a highly electron-poor aromatic system.

Studies on the nitration of other substituted benzaldehydes show that the aldehyde group directs the incoming electrophile to the meta position. youtube.com However, for this compound, all positions are either ortho or meta to the fluorine atoms. It is likely that the severe deactivation of the ring would render it inert to standard electrophilic substitution conditions. Any forced reaction would likely require extremely harsh conditions and may lead to a mixture of products or decomposition.

Reactive Intermediates and Reaction Pathways

The reactions of this compound proceed through distinct intermediates and pathways depending on the nature of the reaction.

In nucleophilic aromatic substitution (SNAr) , the generally accepted mechanism involves a two-step addition-elimination pathway. nih.gov The first step is the rate-determining attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . core.ac.uk This intermediate is characterized by the temporary loss of aromaticity and a tetrahedral carbon at the site of attack. The negative charge is delocalized across the ring and is further stabilized by the electron-withdrawing substituents. In the second, faster step, the leaving group (fluoride) is eliminated, and the aromaticity of the ring is restored.

However, recent computational and experimental studies on other polyfluoroaromatic compounds have suggested that some SNAr reactions may proceed through a concerted mechanism (cSNAr) , where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single step, without the formation of a stable Meisenheimer intermediate. nih.gov A computational study on the SNAr reaction of fluoronaphthaldehydes with methylthiolate also indicated a preference for a concerted mechanism. researchgate.net The actual pathway, stepwise or concerted, for this compound would depend on the specific nucleophile and reaction conditions.

For electrophilic aromatic substitution (EAS) , the reaction pathway involves the attack of the aromatic ring on an electrophile to form a cationic intermediate known as an arenium ion or sigma complex . This intermediate is resonance-stabilized, with the positive charge delocalized over the ring. The formation of this intermediate is the rate-determining step. In a subsequent fast step, a proton is lost from the carbon atom that was attacked by the electrophile, restoring the aromatic system. Given the highly deactivated nature of the this compound ring, the activation energy for the formation of the arenium ion would be extremely high, explaining the compound's low reactivity towards EAS.

The Baeyer-Villiger oxidation proceeds through a different set of intermediates. The reaction is initiated by the attack of a peroxyacid on the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate often referred to as the Criegee intermediate . wikipedia.org This is followed by a concerted migration of one of the substituents (either the aryl group or the hydride) to the adjacent oxygen atom, with the simultaneous cleavage of the weak oxygen-oxygen bond of the peroxyacid. The migratory aptitude of the substituents determines the final product.

Generation of Reactive Intermediates upon Light Exposure (e.g., for 4-Azido-2,3,5,6-tetrafluorobenzaldehyde)

The introduction of a photolabile group, such as an azide (B81097), onto the tetrafluorobenzaldehyde scaffold enables the generation of highly reactive intermediates upon light exposure. A prime example is 4-Azido-2,3,5,6-tetrafluorobenzaldehyde, a derivative used in photoaffinity labeling and materials science.

Upon irradiation with ultraviolet (UV) light, the azido (B1232118) group (-N₃) in 4-Azido-2,3,5,6-tetrafluorobenzaldehyde undergoes photolysis, leading to the extrusion of a molecule of dinitrogen (N₂) and the formation of a highly reactive nitrene intermediate. researchgate.net Phenyl azides are a well-established class of photoaffinity probes, and the presence of the tetrafluoroaryl ring significantly influences the properties and reactivity of the generated nitrene. researchgate.net

The primary reactive species formed is a singlet nitrene, which is in a triplet ground state. nsf.gov This nitrene is a potent electrophile and can undergo a variety of subsequent reactions, most notably insertion into C-H, N-H, and S-H bonds. researchgate.net This reactivity is the basis for its use in photoaffinity labeling, where the nitrene can form a covalent bond with nearby molecules, such as amino acid residues in a protein's binding site. researchgate.net

Research on the photochemistry of the related compound 4-azido-2,3,5,6-tetrafluorobenzoic acid has shown that the perfluorinated aromatic ring enhances the generation of the desired triplet nitrene compared to its non-fluorinated counterpart. nsf.gov Photolysis of the tetrafluorinated compound results in a significantly higher yield of the triplet nitrene over other radical side-products. nsf.gov This fluorination of the aromatic ring has been demonstrated to slow down the intramolecular rearrangement of the singlet nitrene, thereby favoring the desired intermolecular insertion reactions. researchgate.net

The mechanism of action for aryl azides upon photoactivation is a well-studied process. The initial absorption of a photon excites the azide, leading to the formation of the nitrene. This intermediate can then engage in several reaction pathways, including the aforementioned insertion reactions, which are crucial for applications like protein-drug conjugate synthesis. researchgate.net

| Reactive Species | Precursor | Method of Generation | Key Characteristics |

| Tetrafluoroaryl Nitrene | 4-Azido-2,3,5,6-tetrafluorobenzaldehyde | Photolysis (UV Light Exposure) | Highly reactive, electrophilic, triplet ground state. researchgate.netnsf.gov |

| Benzazirine | Aryl Nitrene | Intramolecular Rearrangement | Intermediate in the rearrangement pathway of the nitrene. researchgate.net |

| Ketenimine | Aryl Nitrene | Intramolecular Rearrangement | Highly electrophilic, long-lived intermediate from non-fluorinated aryl azides. researchgate.net |

Radical Fluorination Reactions and Regiospecificity

Radical fluorination involves the reaction of a carbon-centered radical with a fluorine atom source to form a new carbon-fluorine bond. wikipedia.org This approach is complementary to traditional nucleophilic and electrophilic fluorination methods. The radical fluorination of an already highly fluorinated compound like this compound presents unique challenges and considerations regarding reactivity and regiospecificity.

While specific studies on the radical fluorination of this compound are not extensively documented in the literature, we can infer its likely behavior based on general principles of radical chemistry and the known properties of polyfluorinated aromatic compounds. The target for a radical fluorination reaction on this molecule would be the single C-H bond on the aromatic ring.

The process would involve two key steps:

Hydrogen Abstraction: A radical initiator would abstract the hydrogen atom from the aromatic ring to generate a 2,3,5,6-tetrafluorobenzoyl radical.

Fluorine Transfer: This newly formed aryl radical would then react with a fluorine atom source to yield pentafluorobenzaldehyde.

Various reagents can serve as a source of fluorine atoms for radical fluorination, including elemental fluorine (F₂), xenon difluoride (XeF₂), and certain N-F reagents. wikipedia.org

Regiospecificity: In the case of this compound, the issue of regiospecificity for the introduction of a new fluorine atom onto the aromatic ring is moot, as there is only one available C-H bond. Therefore, the reaction would exclusively produce pentafluorobenzaldehyde. However, the reactivity of this C-H bond is significantly influenced by the surrounding fluorine atoms and the aldehyde group. The strong electron-withdrawing nature of the four fluorine atoms increases the strength of the remaining C-H bond, making hydrogen abstraction more difficult compared to non-fluorinated benzene (B151609).

Radical reactions on aromatic systems are generally less selective than their ionic counterparts. If there were multiple C-H bonds, as in a di- or trifluorobenzaldehyde, predicting the major product would be more complex. The selectivity in radical halogenations is often low, and for a highly deactivated ring system, the reaction may require harsh conditions and could proceed with little regiochemical control.

| Reagent Type | Examples | Role in Radical Fluorination |

| Fluorine Atom Source | F₂, XeF₂, N-F reagents | Provides the fluorine atom that bonds to the carbon-centered radical. wikipedia.org |

| Radical Initiator | UV light, heat, chemical initiators | Generates the initial radical species that starts the chain reaction. |

Applications in Advanced Chemical Synthesis

Building Block for Complex Organic Molecules

2,3,5,6-Tetrafluorobenzaldehyde serves as a versatile starting material for the construction of intricate organic structures. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aldehyde group and the aromatic ring, enabling its participation in a variety of chemical transformations.

Synthesis of Fluorinated Polymers and Resins

The incorporation of fluorine atoms into polymers can dramatically alter their physical and chemical properties, often leading to enhanced thermal stability, chemical resistance, and unique optoelectronic characteristics. core.ac.uk this compound is a key monomer in the synthesis of certain fluorinated polymers. pageplace.de

Poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV) is a fluorinated analogue of the conducting polymer poly(p-phenylenevinylene) (PPV). The synthesis of a PTFPV homopolymer has been successfully achieved through a bromine precursor route. acs.orgacs.org This polymer exhibits notable photoluminescence, with emission maxima observed at shorter wavelengths of 485 and 515 nm. acs.orgacs.org Devices constructed with a single layer of PTFPV have been shown to emit green light at a low turn-on voltage of approximately 4.2 volts, highlighting its potential as an emitting material for light-emitting diodes (LEDs) in the green-blue region of the spectrum. acs.orgacs.org The synthesis of PTFPV has also been accomplished via the Stille cross-coupling reaction. nih.gov

| Property | Value |

| Emission Maxima | 485 nm and 515 nm |

| Turn-on Voltage (ITO/PTFPV/Al device) | ~4.2 V |

| Emitted Light Color | Green |

Precursor for Electron-Deficient Macrocycles

Macrocyclic compounds with electron-deficient cavities are of significant interest in supramolecular chemistry for their ability to host guest molecules. The electron-withdrawing fluorine atoms in this compound make it an ideal precursor for constructing such macrocycles. For instance, the condensation of 4-bromo-2,3,5,6-tetrafluorobenzaldehyde with 1,3-bis(pyrrol-2-yl)benzene has been shown to yield a meta-phenylene-linked expanded rosarin in a 52% yield. acs.org The use of fluorine-substituted aryl aldehydes is crucial for achieving high yields in these macrocyclization reactions, as the electron-withdrawing substituents help to stabilize the resulting expanded porphyrins. acs.org

Formation of Fluorinated Linkers in MOF/COF Synthesis

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are crystalline porous materials with a wide range of applications, including gas storage and separation. The properties of these materials can be tuned by modifying the organic linkers used in their synthesis. Incorporating fluorine into these linkers can lead to materials with enhanced hydrophobicity and stability. uh.edursc.org While direct use of this compound in MOF/COF linker synthesis is a developing area, the broader strategy of using fluorinated building blocks is well-established. For example, fluorinated polyaryl ligands for MOF synthesis have been prepared using related fluorinated precursors. uh.edu The introduction of fluorinated linkers can create "Teflon-coated MOFs" that exhibit superhydrophobic behavior. uh.edu

Synthesis of Meso-tetra(2,3,5,6-tetrafluorophenyl)porphine

Porphyrins are a class of macrocyclic compounds with important roles in biology and materials science. The reaction of this compound with dipyrromethane has been reported, which is a key step in the synthesis of meso-substituted porphyrins. sigmaaldrich.comalkalisci.comscientificlabs.co.uk A related compound, meso-tetrakis(pentafluorophenyl)porphyrin (TPPF20), is synthesized from pentafluorobenzaldehyde (B1199891) and pyrrole (B145914). cuny.edu This porphyrin serves as a versatile platform for creating combinatorial libraries due to the reactivity of its para-fluoro groups with various nucleophiles. acs.orgacs.orgnih.gov

Intermediate in Medicinal Chemistry and Drug Discovery

Fluorinated organic molecules are of great interest in medicinal chemistry, as the introduction of fluorine can significantly impact a drug candidate's metabolic stability, lipophilicity, and binding affinity. This compound is utilized as a synthetic intermediate in the creation of novel compounds for drug discovery. frontierspecialtychemicals.com For example, it has been used in the preparation of 1,3-bis(2,4,6-trimethylphenyl)-2-(2,3,5,6-tetrafluorophenyl)imidazolidine and 1,3-dimethyl-2-(2,3,5,6-tetrafluorophenyl)imidazolidine. sigmaaldrich.com Furthermore, the development of building blocks based on the all-cis 2,3,5,6-tetrafluorocyclohexane motif, derived from related fluorinated aromatics, highlights the utility of such structures in medicinal chemistry. nih.gov Modern drug discovery heavily relies on organic synthesis to access new molecular entities, and fluorinated compounds play a crucial role in this process. ub.edu

Applications in Agrochemicals

The benefits of fluorination extend beyond pharmaceuticals into the field of agrochemicals. Fluorinated compounds often exhibit enhanced efficacy and stability, making them valuable as herbicides and pesticides. While direct data on this compound is limited, its close isomer, 2,3,4,5-Tetrafluorobenzaldehyde, is utilized as a key intermediate in the synthesis of various fluorinated organic compounds for the agrochemical sector. chemimpex.com It is used in the formulation of herbicides and pesticides, where the presence of fluorine atoms enhances their effectiveness. chemimpex.com This application for a closely related isomer suggests a strong potential for this compound to serve as a valuable building block in the development of new, high-performance agrochemicals.

Material Science Applications

The tetrafluorinated phenyl motif is a key component in the design of novel materials with tailored properties. The high electronegativity of fluorine can significantly influence the electronic and physical characteristics of resulting molecules.

Research has demonstrated the use of derivatives of this compound in the creation of functional macrocyclic compounds with distinct photophysical properties. A notable example involves the synthesis of a meta-phenylene-linked expanded rosarin, a type of porphyrin-like macrocycle, using 4-bromo-2,3,5,6-tetrafluorobenzaldehyde as a key reactant. acs.orgacs.org

In this synthesis, the fluorinated aldehyde undergoes an acid-catalyzed condensation reaction with 1,3-bis(pyrrol-2-yl)benzene, followed by oxidation. acs.orgacs.org The presence of the electron-withdrawing fluorine substituents on the aldehyde is crucial for stabilizing the resulting expanded porphyrin structure. acs.orgacs.org The synthesized macrocycle, a cyclic BODIPY (boron-dipyrromethene) trimer, exhibits exceptional photophysical properties, making it a candidate for applications in sensing and bioimaging. acs.org The conformation of the macrocycle, which is influenced by the fluorinated phenyl groups, has been shown to affect its UV-vis absorption and fluorescence spectra. acs.org

Table 1: Synthesis of a Functional Macrocycle

| Reactant 1 | Reactant 2 | Key Reagents | Product |

|---|

There is no specific information available in the current scientific literature detailing the direct application of this compound in the formulation of photoresists or coatings.

While fluorinated compounds are widely used in the synthesis of liquid crystals to tailor their mesomorphic and electro-optical properties, no specific studies have been found that utilize this compound for this purpose.

Specific applications of this compound in the fabrication of organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs) have not been reported in the available literature.

Supramolecular Chemistry

The electron-deficient nature of the tetrafluorinated aromatic ring in this compound makes it an excellent candidate for constructing supramolecular architectures driven by non-covalent interactions.

The synthesis of macrocyclic compounds, often referred to as cyclophanes, is a significant area of supramolecular chemistry. beilstein-journals.orgbeilstein-journals.orgwikipedia.org The use of 4-bromo-2,3,5,6-tetrafluorobenzaldehyde in the synthesis of a cyclic BODIPY trimer results in a structure where π-π stacking interactions play a crucial role in its solid-state assembly. acs.org

Table 2: Intermolecular Interactions in a Tetrafluorophenyl-Containing Cyclophane

| Interaction Type | Description |

|---|---|

| π-π Interactions | Stacking between the aromatic cores of adjacent macrocycles, leading to layered structures. |

| C-H···F Interactions | Intramolecular hydrogen bonds that stabilize the conformation of the macrocycle. |

| F(phenyl)···π(pyrrolyl) Interactions | Intermolecular interactions contributing to the packing of the supramolecular layers. |

Role in Halogen Bonding and Hydrogen Bonding in Supramolecular Systems

This compound is a significant molecular building block in the field of supramolecular chemistry, primarily due to the presence of both a hydrogen bond acceptor (the aldehyde oxygen) and potential halogen bond donors (the fluorine atoms). The electron-withdrawing nature of the fluorine atoms on the benzene (B151609) ring plays a crucial role in modulating the electronic properties of the molecule, influencing its ability to participate in various non-covalent interactions.

The aldehyde group's carbonyl oxygen can act as a hydrogen bond acceptor, interacting with suitable hydrogen bond donors. This interaction is fundamental in the formation of co-crystals and other supramolecular assemblies. The strength and directionality of these hydrogen bonds can be tuned by the electronic effects of the fluorine substituents.

While fluorine is the least polarizable halogen and generally a weak halogen bond donor, in polyfluorinated aromatic compounds, the C-F bond can participate in halogen bonding, particularly with strong electron donors. More significantly, the fluorine atoms are instrumental in the formation of C-H···F hydrogen bonds. These interactions, although individually weak, can collectively contribute to the stability and directed assembly of supramolecular architectures.

The following table summarizes the key intermolecular interactions involving the tetrafluorophenyl moiety, as observed in related structures, which are also anticipated for this compound in supramolecular systems.

| Interaction Type | Donor | Acceptor | Role in Supramolecular Assembly |

| Hydrogen Bonding | C-H | O (aldehyde) | Formation of co-crystals and defined aggregates. |

| Hydrogen Bonding | C-H | F (fluorine) | Stabilization of conformations and packing in 3D structures. acs.orgacs.org |

| Halogen Bonding | C-Br/I (in derivatives) | π-systems | Directional control in crystal engineering. acs.org |

| π-Interactions | F (fluorine) | π-systems (pyrrolyl) | Contribution to the overall stability of the crystalline lattice. acs.org |

Design of Crystalline Materials with Directed Assembly

The principles of crystal engineering rely on the predictable and reliable formation of intermolecular interactions to guide the assembly of molecules into a desired crystalline architecture. This compound and its derivatives are valuable components in this field due to the directional nature of the interactions they can form.

The directed assembly of crystalline materials using fluorinated building blocks is a well-established strategy. The specific substitution pattern of this compound offers a platform for creating diverse supramolecular synthons, which are robust and predictable recognition motifs between molecules.

In the context of its derivatives, the tetrafluorophenyl group has been shown to direct the formation of complex, porous materials known as supramolecular organic frameworks (SOFs). For example, a macrocycle synthesized from 4-bromo-2,3,5,6-tetrafluorobenzaldehyde assembles into a three-dimensional SOF. acs.org The assembly of this material is dictated by a combination of C-H···F hydrogen bonds, which create a lantern-like supramolecular capsule, and π–π stacking interactions that link these capsules into a larger framework. acs.org

Furthermore, the same macrocyclic system can be induced to form different crystalline phases, or polymorphs, by changing the crystallization conditions. In one instance, a transformation from a non-porous to a microporous 3D SOF was observed. acs.org This new phase was stabilized by a different set of intermolecular interactions, including Br···π(pyrrolyl) and F···π(pyrrolyl) interactions, demonstrating the versatility of the tetrafluorophenyl moiety in directing crystalline assembly. acs.org The ability to control the packing and porosity of crystalline materials is critical for applications in gas storage, separation, and catalysis.

The following table outlines the structural outcomes directed by the intermolecular interactions of a tetrafluorophenyl-containing macrocycle, highlighting the potential of this compound as a synthon for crystalline materials.

| Crystalline Phase | Key Intermolecular Interactions | Resulting Supramolecular Structure |

| Phase 1 | C-H···F hydrogen bonds, π–π interactions | 3D Supramolecular Organic Framework with lantern-like capsules. acs.org |

| Phase 2 | Br···π(pyrrolyl), F···π(pyrrolyl), F···H(phenylene) | Ultramicroporous 3D Supramolecular Organic Framework with interconnected cavities. acs.org |

| Phase 3 | C-H···F, C-H···O | 2D Supramolecular Organic Framework with hexagonal layers. acs.org |

These examples underscore the utility of the this compound framework in designing crystalline materials with predictable and tunable structures and properties, driven by a subtle interplay of halogen and hydrogen bonding.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to probe the electronic structure and properties of molecules like 2,3,5,6-Tetrafluorobenzaldehyde. Relativistic DFT calculations, for instance, have been instrumental in analyzing the structure and bonding mechanisms in halogen-bonded systems, providing a consistent set of data to infer reliable trends. nih.gov These calculations help in understanding the nature of chemical bonds and intermolecular forces by analyzing the electron density.

Molecular Electrostatic Potential (MEP) is a critical output of DFT calculations, offering a visual representation of the charge distribution within a molecule. It is used to predict and rationalize the behavior of molecules in intermolecular interactions. nih.govdtic.mil The MEP surface maps the electrostatic potential onto the electron density surface, identifying positive (electron-poor) and negative (electron-rich) regions.

For substituted benzenes, MEP calculations demonstrate how different functional groups modify the electronic landscape of the aromatic ring. dtic.mil In the case of this compound, the strongly electron-withdrawing fluorine atoms and the aldehyde group create a complex potential surface. This surface is key to understanding how the molecule interacts with other species, particularly in the context of noncovalent interactions like halogen and hydrogen bonding. nih.govdtic.mil For example, MEP calculations have been successfully used to rationalize the preferred synthons in competitive co-crystallization experiments involving both hydrogen- and halogen-bond donors. nih.gov

DFT calculations are pivotal in elucidating the fundamental nature of halogen bonds. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species. The analysis of the bonding mechanism reveals that halogen bonds are not purely electrostatic. nih.gov They also have a significant component of stabilization from HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) interactions, specifically between a lone pair of a nucleophile (Lewis base) and the σ* antibonding orbital of the donor's C-X bond (where X is a halogen). nih.gov

The activation strain model, a tool within DFT, can be used to analyze the energy profile of forming these bonds, providing deeper insight into the bonding mechanism. nih.gov This analysis is crucial in systems where halogen bonds compete with other interactions, such as hydrogen bonds. nih.gov

Molecular Modeling for Predicting Structures and Interactions

Molecular modeling encompasses a range of computational techniques used to predict molecular structures and how they interact. For this compound, these models are essential for predicting how it will assemble in the solid state, for example, in the formation of co-crystals. nih.gov

Researchers use molecular modeling to screen potential co-formers and predict the most likely supramolecular synthons—the structural units formed by intermolecular interactions. By calculating the strength and directionality of potential hydrogen and halogen bonds, it is possible to forecast the outcome of co-crystallization reactions. nih.gov This predictive power is a significant goal in materials chemistry and crystal engineering.

| Computational Parameter | Value | Method |

|---|---|---|

| Predicted XlogP | 1.9 | PubChem |

| Predicted Collision Cross Section ([M+H]+) | 124.5 Ų | CCSbase |

| Predicted Collision Cross Section ([M-H]-) | 124.3 Ų | CCSbase |

| Predicted Collision Cross Section ([M+Na]+) | 136.9 Ų | CCSbase |

Table 1: Predicted computational data for this compound. uni.lu

Ab Initio Methods for Electrostatic Surface Potentials and Dipole Moments

Ab initio (from first principles) calculations are another class of high-level computational methods used to determine molecular properties without reliance on experimental data. These methods are employed to compute highly accurate electrostatic surface potentials and dipole moments. dtic.mil The electrostatic potential, V(r), is a real physical property that describes the interaction energy of the molecule with a positive point charge at position r. dtic.mil

For substituted benzenes, ab initio calculations of surface electrostatic potentials reveal how substituents dramatically alter the charge distribution. dtic.mil These calculations can identify regions of positive potential (V S,max ), such as those on the hydrogen atoms of a benzene (B151609) ring or at the end of a halogen atom in a "halogen bond," making them susceptible to nucleophilic attack. dtic.milresearchgate.net Understanding these features is crucial for predicting noncovalent interaction sites. dtic.mil

Understanding Intermolecular Interactions in Crystalline States